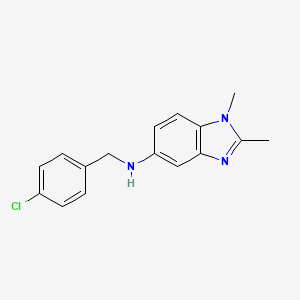

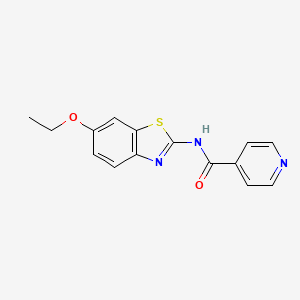

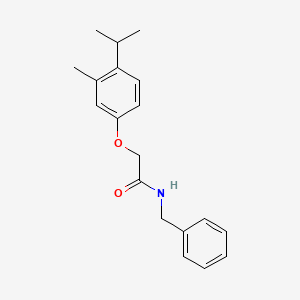

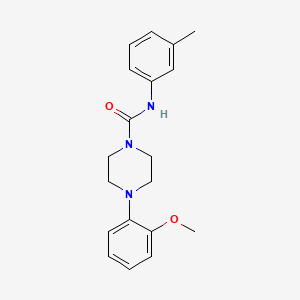

![molecular formula C15H12N2OS B5656827 2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5656827.png)

2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one" is part of the benzothiazine derivatives, which are recognized for their potent antitumor properties and selective activity against human-derived tumor cell lines in vitro and in vivo. These compounds undergo specific biotransformations, and their activity can be modulated by various substitutions on the benzothiazole nucleus to improve their bioavailability and pharmacological profiles.

Synthesis Analysis

The synthesis of benzothiazine derivatives involves multicomponent reactions, including the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. This process can yield either the target 2-amino-4H-pyrans or new products like stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), depending on the reactants used. Adjustments in the reaction conditions allow for the selective synthesis of the desired compounds, highlighting the complexity and versatility of these synthetic routes (Lega et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine core, often substituted with various groups that significantly influence their biological activity and physicochemical properties. The structure-activity relationship (SAR) studies reveal that modifications on the benzothiazole nucleus, such as the introduction of fluorine atoms or amino acid conjugation, play a crucial role in enhancing the antitumor activity of these compounds by improving their metabolic stability and solubility (Bradshaw et al., 2002).

Chemical Reactions and Properties

Benzothiazine derivatives engage in various chemical reactions, including cyclodehydration, ring cleavage, and complex formation with metals. These reactions are pivotal for modifying the chemical structure to enhance biological activity or to facilitate the synthesis of novel derivatives with potential therapeutic applications. The chemical reactivity of these compounds is influenced by their structural features, which can be strategically modified to obtain specific reactivity profiles (Pattarawarapan et al., 2016).

Physical Properties Analysis

The physical properties of benzothiazine derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular architecture. Modifications in the molecular structure, through substitution or the introduction of functional groups, can significantly alter these properties, affecting their pharmacokinetic profiles and suitability for drug formulation (Beloglazkina et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, of benzothiazine derivatives are critical for their antitumor activity. These properties are modulated by structural modifications, enabling the selective targeting of tumor cells, induction of specific metabolic pathways, and interaction with DNA to exert cytotoxic effects. The development of prodrugs and derivatives with enhanced water solubility and metabolic stability represents a significant advancement in the therapeutic application of benzothiazine derivatives (Bradshaw et al., 2002; Hutchinson et al., 2001).

properties

IUPAC Name |

2-(4-methylanilino)-3,1-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)16-15-17-13-5-3-2-4-12(13)14(18)19-15/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUHWYYHTLENLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)

![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)

![N-cyclopropyl-3-[5-(2-thienylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5656775.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)

![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)

![1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5656792.png)

![ethyl 4-[(3-acetylphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5656808.png)

![(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5656815.png)

![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5656820.png)